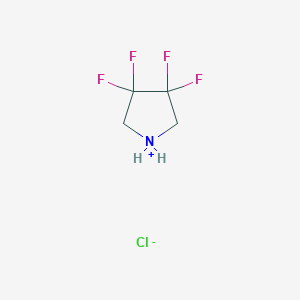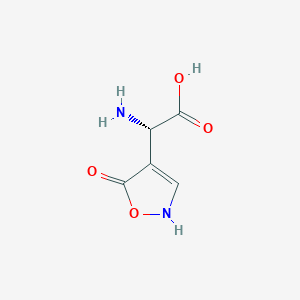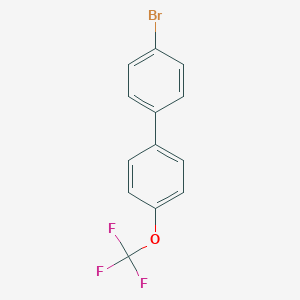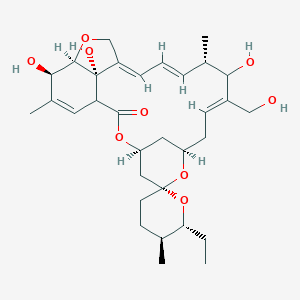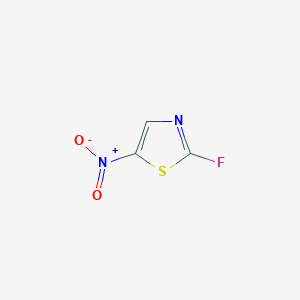
2-Fluoro-5-nitro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-nitro-1,3-thiazole (2F5NT) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents. 2F5NT has been found to possess antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The precise mechanism of action of 2-Fluoro-5-nitro-1,3-thiazole is not fully understood. However, it has been suggested that its antimicrobial activity is due to the inhibition of bacterial cell wall synthesis. In cancer cells, 2-Fluoro-5-nitro-1,3-thiazole has been found to induce apoptosis and inhibit cell proliferation. Its anti-inflammatory properties are attributed to the inhibition of the NF-κB signaling pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Fluoro-5-nitro-1,3-thiazole has a low toxicity profile and does not cause significant adverse effects. It has been found to be well-tolerated in animal models and has a good pharmacokinetic profile. In addition to its antimicrobial, antitumor, and anti-inflammatory properties, 2-Fluoro-5-nitro-1,3-thiazole has also been shown to possess antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Fluoro-5-nitro-1,3-thiazole in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. Additionally, its low toxicity profile and good pharmacokinetic profile make it an attractive candidate for further development. However, one limitation of using 2-Fluoro-5-nitro-1,3-thiazole is its relatively high cost compared to other antimicrobial agents.
Orientations Futures
There are several areas of research that could be explored to further understand the potential of 2-Fluoro-5-nitro-1,3-thiazole. One direction is to investigate its potential use in combination with other antimicrobial agents to enhance its efficacy. Additionally, further studies are needed to elucidate its precise mechanism of action and to identify potential targets for drug development. Another area of research is to explore its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, more studies are needed to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-Fluoro-5-nitro-1,3-thiazole is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its unique properties, including its antimicrobial, antitumor, and anti-inflammatory activities, make it an attractive candidate for further development. While there are still limitations to its use, ongoing research will undoubtedly uncover new potential applications for this compound.
Méthodes De Synthèse
The synthesis of 2-Fluoro-5-nitro-1,3-thiazole can be achieved through the reaction of 2-aminothiazole with nitric acid and hydrofluoric acid. This method yields a high purity product and is relatively easy to perform. Other methods, such as the reaction of 2-fluoronitrobenzene with thioamide, have also been reported.
Applications De Recherche Scientifique
2-Fluoro-5-nitro-1,3-thiazole has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Additionally, 2-Fluoro-5-nitro-1,3-thiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propriétés
Numéro CAS |
130080-39-6 |
|---|---|
Nom du produit |
2-Fluoro-5-nitro-1,3-thiazole |
Formule moléculaire |
C3HFN2O2S |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
2-fluoro-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C3HFN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H |
Clé InChI |
BCVQTNQOJXCIMX-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)F)[N+](=O)[O-] |
SMILES canonique |
C1=C(SC(=N1)F)[N+](=O)[O-] |
Synonymes |
Thiazole, 2-fluoro-5-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



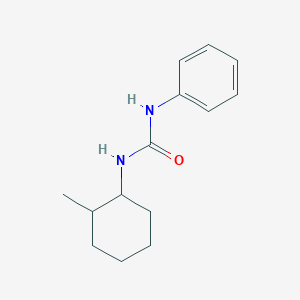
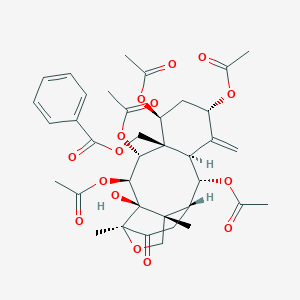
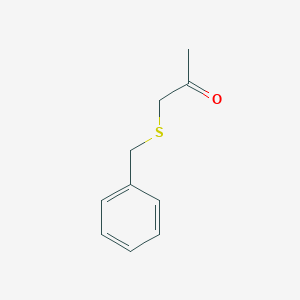
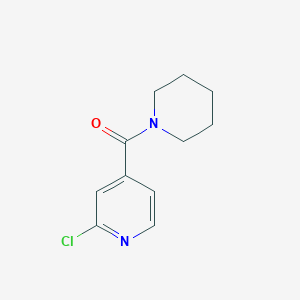
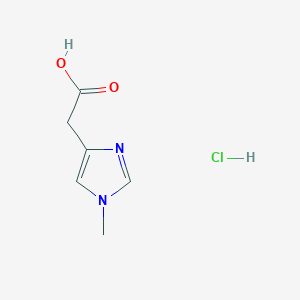
![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
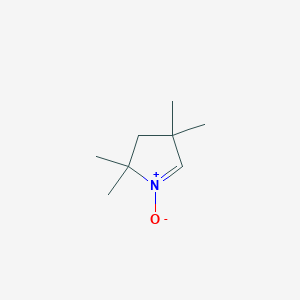
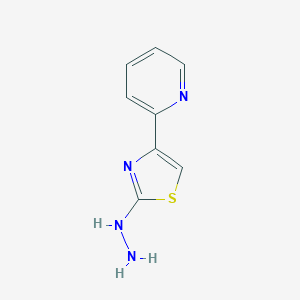
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
